molecular formula C17H21FN2O4 B2834741 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorophenyl)oxalamide CAS No. 899730-56-4

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorophenyl)oxalamide

Cat. No. B2834741
M. Wt: 336.363
InChI Key: YTBAEQFJTXDXJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound likely includes a spirocyclic system (1,4-dioxaspiro[4.5]decan-2-ylmethyl) and a phenyl ring (4-fluorophenyl). The exact structure would depend on the specific arrangement and bonding of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all play a role. For this compound, the presence of the fluorine atom, the phenyl ring, and the spirocyclic system would all contribute to its properties .

Scientific Research Applications

Receptor Mechanisms and Eating Disorders

  • Research on orexin receptors (OX1R and OX2R) and their antagonists, including compounds similar to N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorophenyl)oxalamide, has demonstrated the role of OX1R mechanisms in binge eating (BE) behaviors. Compounds such as SB-649868 showed selective reduction in BE without affecting standard food intake, highlighting potential therapeutic avenues for eating disorders with a compulsive component (Piccoli et al., 2012).

Synthesis and Biological Evaluation of Derivatives

  • A study on the synthesis and biological evaluation of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists highlighted the potential neuroprotective and antinociceptive activities of these compounds. This work suggests a new strategy for pain control, demonstrating the versatility of spirocyclic oxalamide derivatives in developing selective ligands for neurological targets (Franchini et al., 2017).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds are hazardous due to their reactivity, toxicity, or flammability . Without specific information on this compound, it’s difficult to provide a detailed safety profile .

Future Directions

The future directions for research or applications involving this compound would depend on its properties and potential uses. These could range from medicinal chemistry if the compound has biological activity, to materials science if the compound has unique physical properties .

properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(4-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O4/c18-12-4-6-13(7-5-12)20-16(22)15(21)19-10-14-11-23-17(24-14)8-2-1-3-9-17/h4-7,14H,1-3,8-11H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBAEQFJTXDXJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorophenyl)oxalamide

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